molecular formula C12H22O3S B14062940 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol CAS No. 101822-40-6

1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol

Cat. No.: B14062940
CAS No.: 101822-40-6
M. Wt: 246.37 g/mol
InChI Key: HJPMSWLUFMXGMT-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- is a specialized organic compound with a unique structure that includes a cyclopentanol ring and a sulfonyl-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- typically involves multiple steps. One common method starts with the cyclopentanol ring, which undergoes a series of reactions to introduce the sulfonyl and propenyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives .

Scientific Research Applications

Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the propenyl group. This can lead to various biochemical interactions and pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

101822-40-6

Molecular Formula

C12H22O3S

Molecular Weight

246.37 g/mol

IUPAC Name

1-(2-tert-butylsulfonylprop-2-enyl)cyclopentan-1-ol

InChI

InChI=1S/C12H22O3S/c1-10(16(14,15)11(2,3)4)9-12(13)7-5-6-8-12/h13H,1,5-9H2,2-4H3

InChI Key

HJPMSWLUFMXGMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=C)CC1(CCCC1)O

Origin of Product

United States

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